molecular formula C14H10N4O B11974554 Benzonitrile, 3,3'-oxybis[6-amino- CAS No. 56597-57-0

Benzonitrile, 3,3'-oxybis[6-amino-

Cat. No.: B11974554
CAS No.: 56597-57-0
M. Wt: 250.25 g/mol
InChI Key: YVHYARBZKQSGOI-UHFFFAOYSA-N
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Description

Benzonitrile, 3,3’-oxybis[6-amino-: is a chemical compound with the molecular formula C14H10N4O It is a derivative of benzonitrile, characterized by the presence of amino groups and an oxygen bridge between two benzonitrile units

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Benzaldehyde and Hydroxylamine Hydrochloride: One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile.

    Green Synthesis Using Ionic Liquids: A novel green synthesis route involves the use of ionic liquids as recycling agents. This method eliminates the need for metal salt catalysts and simplifies the separation process.

Industrial Production Methods: Industrial production of benzonitrile derivatives typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient for large-scale production and is widely used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction of benzonitrile derivatives can lead to the formation of corresponding amines.

    Substitution: Substitution reactions involving benzonitrile derivatives can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Oxidized benzonitrile derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Functionalized benzonitrile derivatives with various substituents.

Scientific Research Applications

Chemistry: Benzonitrile, 3,3’-oxybis[6-amino- is used as a precursor in the synthesis of various organic compounds. It is also employed in the preparation of coordination complexes with transition metals, which are useful in catalysis and material science .

Biology and Medicine: In biological research, benzonitrile derivatives are studied for their potential pharmacological properties. They may serve as building blocks for the development of new drugs and therapeutic agents.

Industry: In the industrial sector, benzonitrile derivatives are used in the production of dyes, pesticides, and advanced coatings. They are also important intermediates in the synthesis of other chemicals .

Mechanism of Action

The mechanism of action of benzonitrile, 3,3’-oxybis[6-amino- involves its interaction with specific molecular targets and pathways. The amino groups and the oxygen bridge in its structure allow it to form coordination complexes with transition metals, which can then participate in various catalytic processes. The exact molecular targets and pathways depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Uniqueness: Benzonitrile, 3,3’-oxybis[6-amino- is unique due to the presence of two benzonitrile units connected by an oxygen bridge and the presence of amino groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis, material science, and organic synthesis.

Properties

CAS No.

56597-57-0

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

2-amino-5-(4-amino-3-cyanophenoxy)benzonitrile

InChI

InChI=1S/C14H10N4O/c15-7-9-5-11(1-3-13(9)17)19-12-2-4-14(18)10(6-12)8-16/h1-6H,17-18H2

InChI Key

YVHYARBZKQSGOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)C#N)C#N)N

Origin of Product

United States

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